![molecular formula C12H3Br4ClO B12901444 2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)
2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan is a halogenated organic compound belonging to the dibenzofuran family. This compound is characterized by the presence of four bromine atoms and one chlorine atom attached to the dibenzofuran core. It is known for its stability and unique chemical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan typically involves the bromination and chlorination of dibenzofuran. One common method includes the following steps:
Bromination: Dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Chlorination: The brominated dibenzofuran is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride. This step introduces the chlorine atom at the specified position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial reactors, dibenzofuran is brominated with bromine or hydrogen bromide in the presence of a suitable catalyst.
Chlorination: The brominated intermediate is chlorinated using industrial-grade chlorinating agents under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Various substituted dibenzofurans depending on the nucleophile used.
Oxidation Products: Dibenzofuran derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms of dibenzofuran with fewer halogen atoms.
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of flame retardants, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan involves its interaction with specific molecular targets. The halogen atoms enhance its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes, receptors, and other proteins, potentially altering their function and activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-Tetrabromodibenzo[b,d]furan: Similar structure but lacks the chlorine atom.
2,3,4,6-Tetrachlorodibenzo[b,d]furan: Similar structure but lacks the bromine atoms.
2,3,4,6-Tetrabromo-1-fluorodibenzo[b,d]furan: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan is unique due to the combination of bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific halogenation patterns and stability.
Eigenschaften
Molekularformel |
C12H3Br4ClO |
|---|---|
Molekulargewicht |
518.2 g/mol |
IUPAC-Name |
2,3,4,6-tetrabromo-1-chlorodibenzofuran |
InChI |
InChI=1S/C12H3Br4ClO/c13-5-3-1-2-4-6-10(17)8(15)7(14)9(16)12(6)18-11(4)5/h1-3H |
InChI-Schlüssel |
JDJMYFQHIRWODA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


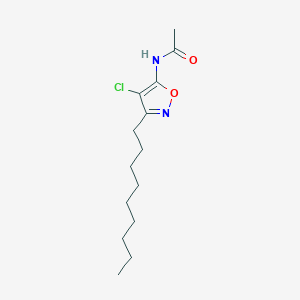
![3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12901371.png)

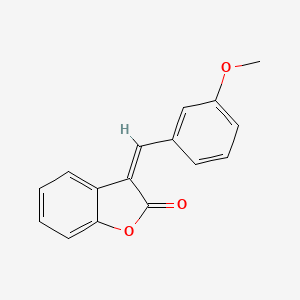
![5-{[(Naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901397.png)
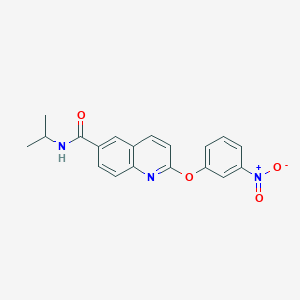


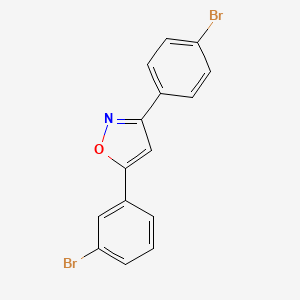
![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
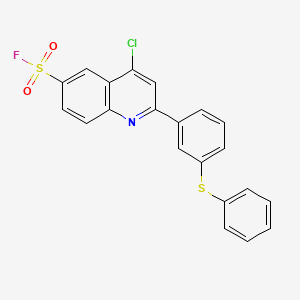
![7-[(4-Methoxyphenyl)sulfanyl]-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B12901440.png)
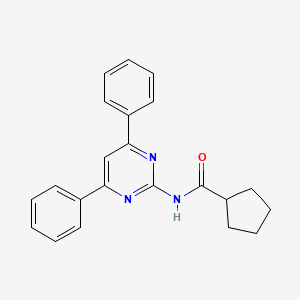
![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)
